molecular formula C18H8F6N2 B6159763 2-(5,6,7-trifluoro-1H-indol-3-yl)-5-(trifluoromethyl)quinoline CAS No. 1817719-82-6

2-(5,6,7-trifluoro-1H-indol-3-yl)-5-(trifluoromethyl)quinoline

Cat. No.: B6159763
CAS No.: 1817719-82-6
M. Wt: 366.3
InChI Key:
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Description

2-(5,6,7-trifluoro-1H-indol-3-yl)-5-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C18H8F6N2 and its molecular weight is 366.3. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(5,6,7-trifluoro-1H-indol-3-yl)-5-(trifluoromethyl)quinoline' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(5,6,7-trifluoro-1H-indol-3-yl)acetonitrile, which is synthesized from 5,6,7-trifluoroindole and acetonitrile. The second intermediate is 5-(trifluoromethyl)quinoline-2-carbaldehyde, which is synthesized from 5-trifluoromethylquinoline and 2-formylbenzoic acid. These two intermediates are then coupled using a Knoevenagel condensation reaction to form the final product.", "Starting Materials": [ "5,6,7-trifluoroindole", "acetonitrile", "5-trifluoromethylquinoline", "2-formylbenzoic acid" ], "Reaction": [ "Synthesis of 2-(5,6,7-trifluoro-1H-indol-3-yl)acetonitrile:", "- 5,6,7-trifluoroindole is reacted with acetonitrile in the presence of a base catalyst such as potassium carbonate or sodium hydride.", "- The reaction mixture is heated to reflux for several hours to complete the reaction.", "- The resulting product is isolated by filtration and purified by recrystallization.", "Synthesis of 5-(trifluoromethyl)quinoline-2-carbaldehyde:", "- 5-trifluoromethylquinoline is reacted with 2-formylbenzoic acid in the presence of a base catalyst such as potassium carbonate or sodium hydride.", "- The reaction mixture is heated to reflux for several hours to complete the reaction.", "- The resulting product is isolated by filtration and purified by recrystallization.", "Coupling of intermediates:", "- 2-(5,6,7-trifluoro-1H-indol-3-yl)acetonitrile and 5-(trifluoromethyl)quinoline-2-carbaldehyde are coupled using a Knoevenagel condensation reaction.", "- The reaction is carried out in the presence of a base catalyst such as piperidine or triethylamine.", "- The reaction mixture is heated to reflux for several hours to complete the reaction.", "- The resulting product is isolated by filtration and purified by recrystallization." ] }

CAS No.

1817719-82-6

Molecular Formula

C18H8F6N2

Molecular Weight

366.3

Purity

95

Origin of Product

United States

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